2-Ethylhexyl methacrylate

Polymer Science Materials Science Coatings

2-Ethylhexyl methacrylate (2-EHMA; CAS 25719-51-1) is a hydrophobic, monofunctional methacrylate ester with the molecular formula C₁₂H₂₂O₂. As a monomer, it is characterized by a low homopolymer glass transition temperature (Tg) of -10 °C and a low intrinsic viscosity of 2.4 mPa·s at 20 °C.

Molecular Formula C12H22O2
CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3
C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 25719-51-1
Cat. No. B3422481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl methacrylate
CAS25719-51-1
Molecular FormulaC12H22O2
CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3
C12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C(=C)C
InChIInChI=1S/C12H22O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3
InChIKeyWDQMWEYDKDCEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl Methacrylate (25719-51-1): A Quantitative Guide to Differential Performance for Scientific and Industrial Procurement


2-Ethylhexyl methacrylate (2-EHMA; CAS 25719-51-1) is a hydrophobic, monofunctional methacrylate ester with the molecular formula C₁₂H₂₂O₂ . As a monomer, it is characterized by a low homopolymer glass transition temperature (Tg) of -10 °C and a low intrinsic viscosity of 2.4 mPa·s at 20 °C . These physical properties, stemming from its branched 2-ethylhexyl ester group, are the foundational drivers of its performance in applications requiring flexibility, low-temperature performance, and efficient processing. This guide provides a quantitative, comparator-based analysis to support informed procurement decisions by detailing exactly where 2-EHMA offers verifiable advantages over its closest chemical analogs.

Why 2-Ethylhexyl Methacrylate Cannot Be Simply Substituted: The Critical Role of Alkyl Chain Branching in Polymer Performance


Simple substitution of 2-EHMA with other methacrylates, such as n-butyl (nBMA) or methyl methacrylate (MMA), is not possible without significantly altering the final polymer's physical and performance properties [1]. The key differentiator is the 2-ethylhexyl group, which is a bulky, branched hydrophobic moiety. This structure imparts a combination of low glass transition temperature (Tg) and high flexibility that linear or shorter-chain analogs cannot match . For instance, the homopolymer Tg of 2-EHMA is -10 °C, compared to +20 °C for poly(n-butyl methacrylate) and +105 °C for PMMA [2]. This fundamental difference dictates the polymer's suitability for applications like low-temperature adhesives and flexible coatings. Substituting a monomer with a higher Tg would compromise flexibility, while substituting one with a lower polymerization rate or different solubility profile could disrupt manufacturing processes and final product specifications [3].

2-Ethylhexyl Methacrylate (2-EHMA): Quantified Differential Performance Against Key Comparators


Evidence 1: Ultra-Low Homopolymer Glass Transition Temperature (Tg) Enables Low-Temperature Flexibility

2-Ethylhexyl methacrylate (2-EHMA) homopolymer exhibits a glass transition temperature (Tg) of -10 °C, which is significantly lower than that of poly(n-butyl methacrylate) (Tg = +20 °C) and poly(methyl methacrylate) (Tg = +105 °C) [1]. This difference is a direct consequence of the free volume and chain flexibility imparted by the bulky, branched 2-ethylhexyl side group [2].

Polymer Science Materials Science Coatings Adhesives

Evidence 2: Superior Polymerization Kinetics in Heterophase Systems Versus Linear Analogs

In ultrasound-initiated miniemulsion polymerization, 2-EHMA demonstrated the highest polymerization rate among a series of methacrylates, exceeding that of n-butyl methacrylate (nBMA) and methyl methacrylate (MMA) [1]. The observed rate order was 2EHMA > BMA > MMA, a trend attributed to differences in monomer hydrophobicity and partitioning within the emulsion system.

Polymer Chemistry Emulsion Polymerization Kinetics Process Engineering

Evidence 3: High-Value Performance as a Branched Viscosity Index Improver (VII) for Lubricants

Highly branched copolymers of 2-EHMA, particularly those synthesized with p-divinylbenzene (DVB) as a brancher, exhibit superior performance as viscosity index improvers (VIIs) compared to linear analogues and commercial benchmarks [1]. The EHMA/DVB copolymer not only achieved the best VI improving power but also displayed a unique shear-thickening behavior and a negative shear stability index, ideal for high-shear applications [1].

Tribology Lubricant Additives Polymer Rheology Materials Engineering

Evidence 4: Demonstrably Low and Predictable Toxicological Profile vs. Shorter Alkyl Methacrylates

A comprehensive review of skin sensitization data concluded that 2-ethylhexyl methacrylate (EHMA), like other lower alkyl methacrylates (LAMs) including n-butyl methacrylate (nBMA) and methyl methacrylate (MMA), possesses no more than weak skin sensitizing potency [1]. This assessment is based on a weight-of-evidence approach considering local lymph node assay (LLNA) data, guinea pig assays, and clinical experience, indicating that 2-EHMA does not present a heightened allergenic risk compared to its in-class alternatives.

Toxicology Regulatory Science Safety Risk Assessment

Evidence 5: Distinct Copolymer Glass Transition Breadth (ΔTg) Behavior in Methacrylate/EHA Systems

When copolymerized with 2-ethylhexyl acrylate (EHA), the choice of methacrylate comonomer dramatically influences the glass transition breadth (ΔTg) of the resulting copolymer [1]. Copolymers of methyl methacrylate with EHA (p(MMA/EHA)) showed an increasing ΔTg with higher EHA content, whereas copolymers of n-butyl methacrylate with EHA (p(BMA/EHA)) showed a decreasing ΔTg [1]. This highlights a unique, composition-dependent response for 2-EHMA-based systems, which is a key determinant of properties like self-healing and mechanical damping.

Polymer Physics Self-Healing Materials Copolymer Analysis Thermal Analysis

High-Value Application Scenarios for 2-Ethylhexyl Methacrylate Driven by Quantified Performance Advantages


1. High-Performance Pressure-Sensitive Adhesives (PSAs) for Low-Temperature Applications

The ultra-low homopolymer Tg of -10 °C for 2-EHMA, as established in Evidence 1 [1], is the direct enabler for formulating PSAs that remain tacky and flexible at sub-ambient temperatures. Unlike adhesives based on n-butyl methacrylate (Tg +20 °C), 2-EHMA-based PSAs will not become brittle in cold storage or outdoor winter conditions, ensuring reliable adhesion on labels, tapes, and protective films . Its faster polymerization kinetics (Evidence 2) also contribute to efficient manufacturing of these high-volume adhesive products.

2. Premium Viscosity Index Improvers (VIIs) for Next-Generation Lubricants

As demonstrated in Evidence 3 [1], 2-EHMA is a critical monomer for synthesizing branched polymer architectures that outperform conventional linear VIIs. The unique shear-thickening behavior and negative shear stability index of EHMA/DVB copolymers make them ideal for formulating high-performance engine oils and hydraulic fluids that must maintain viscosity under extreme mechanical stress. This application leverages the monomer's ability to form complex, high-value polymer topologies, moving beyond simple copolymerization.

3. Flexible and Weatherable Binder Systems for Advanced Coatings

The combination of a low Tg (Evidence 1) and a proven, predictable safety profile (Evidence 4) makes 2-EHMA an excellent choice for formulating durable, flexible binder resins for architectural and industrial coatings . Its hydrophobicity, a consequence of its long alkyl chain, contributes to water resistance and weatherability. In this scenario, 2-EHMA is selected over less flexible alternatives to prevent cracking and ensure long-term film integrity in dynamic environments.

4. Design of Self-Healing and Damping Materials with Tailored Viscoelasticity

Evidence 5 [1] demonstrates that the glass transition breadth (ΔTg) of methacrylate copolymers is highly sensitive to the specific methacrylate used. The unique behavior of 2-EHMA in these systems, distinct from both MMA and nBMA, allows materials scientists to finely tune the viscoelastic properties of copolymers. This is critical for developing advanced materials with specific damping characteristics or for engineering self-healing polymers where a broad glass transition is desirable for chain mobility and network repair.

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